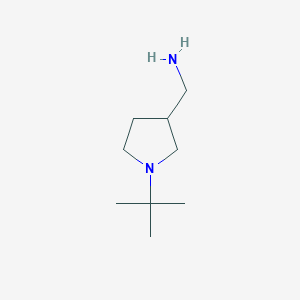
5-(3-溴苯基)-1-甲基-1H-吡咯-2-羧酸
描述
The compound “5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is an organic compound containing a pyrrole ring, a bromophenyl group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromophenyl group could undergo electrophilic aromatic substitution, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .科学研究应用
Suzuki–Miyaura Coupling
5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents . This compound can be used as a boron reagent in SM coupling reactions, enabling the synthesis of complex organic molecules.
Phthalocyanine Synthesis
Researchers have employed 3-(3-bromophenyl)propionic acid in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines. These phthalocyanines find applications in materials science, catalysis, and optoelectronics. By incorporating this compound, scientists can tailor the properties of phthalocyanine-based materials for specific purposes .
Borinic Acid Derivatives
The hydrolysis of 3-(3-bromophenyl)propionic acid leads to borinic acid derivatives. These compounds have intriguing reactivity profiles and can participate in various chemical transformations. For example, borinic acids can be used as ligands in transition metal-catalyzed reactions or as precursors for boron-containing materials. Recent advances in the synthesis of borinic acid derivatives have expanded their utility in organic synthesis .
安全和危害
作用机制
Target of Action
Similar compounds have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the compound may interact with its target through a process similar to the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the function of the target protein .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which this compound may utilize, is a key process in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability .
Result of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities . This suggests that the compound could potentially have a significant impact on cellular function.
Action Environment
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which this compound may utilize, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable under a wide range of environmental conditions.
属性
IUPAC Name |
5-(3-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMROIBOVGNCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



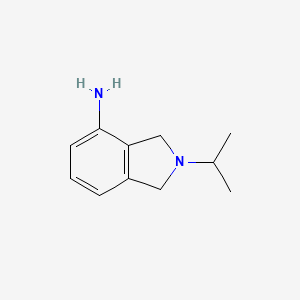
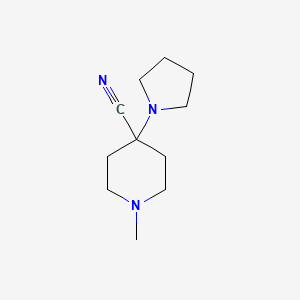
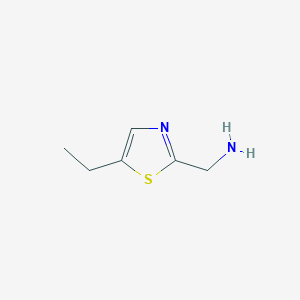

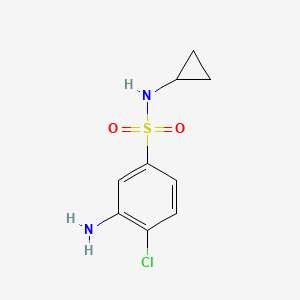
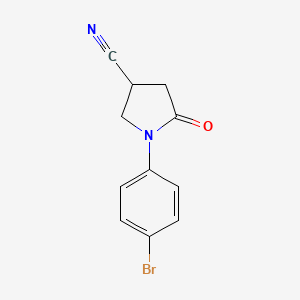
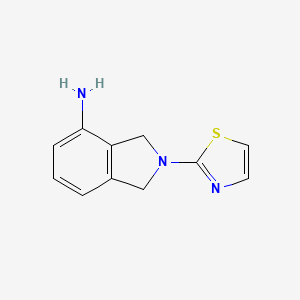
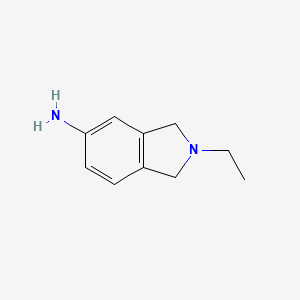
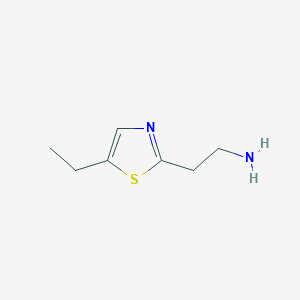
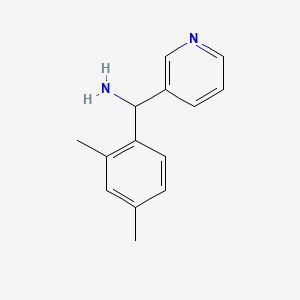
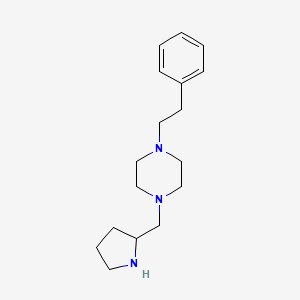
![3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine](/img/structure/B3200245.png)

